molecular formula C20H24N2O4S B12168197 Methyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-5-phenylthiophene-3-carboxylate

Methyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-5-phenylthiophene-3-carboxylate

Cat. No.: B12168197
M. Wt: 388.5 g/mol
InChI Key: WSRGBJCVWKTBIY-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-5-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a morpholine ring, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-5-phenylthiophene-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Morpholine Derivative: The starting material, 2,6-dimethylmorpholine, is reacted with acetic anhydride to form 2,6-dimethylmorpholin-4-yl acetate.

    Acetamido Group Introduction: The morpholine derivative is then reacted with an appropriate amine to introduce the acetamido group.

    Thiophene Ring Formation: The acetamido-morpholine derivative is then subjected to a cyclization reaction with a suitable thiophene precursor to form the thiophene ring.

    Esterification: Finally, the carboxylate group is introduced through an esterification reaction with methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Methyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-5-phenylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and thiophene ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{2-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoacetyl]-1H-pyrrol-1-yl}thiophene-2-carboxylate
  • 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol

Uniqueness

Methyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-5-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

methyl 2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C20H24N2O4S/c1-13-10-22(11-14(2)26-13)12-18(23)21-19-16(20(24)25-3)9-17(27-19)15-7-5-4-6-8-15/h4-9,13-14H,10-12H2,1-3H3,(H,21,23)

InChI Key

WSRGBJCVWKTBIY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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